

Application Notes and Protocols: Using Desipramine to Model Antidepressant Effects in Rodents

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Compound of Interest

Compound Name: *Desipramine*

Cat. No.: *B195986*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desipramine, a tricyclic antidepressant (TCA), is a well-established pharmacological tool used in preclinical rodent models to investigate the mechanisms of antidepressant action and to screen novel antidepressant compounds. Its primary mechanism involves the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine levels.^{[1][2][3]} This action ultimately results in a cascade of neuroadaptive changes that are believed to underlie its therapeutic effects. These application notes provide detailed protocols for utilizing desipramine in common rodent behavioral paradigms that model antidepressant-like effects, summarize key quantitative data, and illustrate the relevant signaling pathways.

Data Presentation: Quantitative Effects of Desipramine in Rodent Models

The following tables summarize the effective doses and treatment durations of desipramine in commonly used rodent models of antidepressant-like activity.

Table 1: Desipramine Administration in the Forced Swim Test (FST)

Species	Strain	Dose (mg/kg)	Route of Administration	Treatment Duration	Key Findings	Citations
Mouse	C57BL/6J	3.2, 10, 20	Intraperitoneal (i.p.)	Acute (30 min prior)	Decreased immobility at 5, 10, and 20 mg/kg.[4] Increased latency to immobility at 32 mg/kg.[4] [5]	[4][5]
Mouse	cF1ko	~20	Oral (in drinking water)	Chronic (3 weeks)	Reversed increased immobility in a genetic model of depression. [6]	[6]
Rat	Wistar	10	Intraperitoneal (i.p.)	Chronic (6 days)	Reduced inactivity induced by inescapable stress.[7]	[7]
Rat	Sprague-Dawley	5, 10, 20	Intraperitoneal (i.p.)	Acute (3 doses in 24h)	Diminished immobility. [8]	[8]

Rat	-	10, 20	-	-	Effective doses that induce antidepressant-like effects.[8]	[8]
Rat	-	30	Intraperitoneal (i.p.)	-	Reduced immobility.	[9]

Table 2: Desipramine Administration in the Tail Suspension Test (TST)

Species	Strain	Dose (mg/kg)	Route of Administration	Treatment Duration	Key Findings	Citations
Mouse	NMRI	-	-	-	Reduces the duration of immobility.	[10]
Mouse	CD1	30	-	-	Effective in high-immobility scorers.	[10]

Table 3: Chronic Desipramine Administration Models

Species	Strain	Dose (mg/kg/day)	Route of Administration	Treatment Duration	Model	Key Findings	Citations
Rat	-	10	Intraperitoneal (i.p.)	6 days	Inescapable Stress	Attenuated stress-induced behavioral deficits and corticosterone secretion.	[7] [7]
Mouse	cF1ko	~20	Oral (in drinking water)	3 weeks	Genetic (SSRI-resistant)	Reversed anxiety- and depression-like behaviors.	[6] [6]
Rat	-	-	-	10 or 20 days	-	Parallels the time course of clinical action.	[11] [11]
Rat	-	10	Intraperitoneal (i.p.)	-	-	-	-

| 3 weeks | 6-OHDA Lesion | In combination with L-DOPA, increased contralateral rotations.[12]
|[12] | | Rat | - | 15 | Intraperitoneal (i.p.) | 3 weeks | Spared Nerve Injury | Counteracted nerve injury-associated transcriptional signatures in the dorsal root ganglia.[13] |[13] |

Experimental Protocols

Forced Swim Test (FST) Protocol (Adapted for Mice)

The Forced Swim Test is a widely used behavioral despair model for assessing antidepressant-like activity.[4][5]

Materials:

- Cylindrical containers (e.g., 25 cm height, 20 cm diameter)[4]
- Water (24-25°C)[14]
- Video recording equipment
- Desipramine hydrochloride solution
- Vehicle control (e.g., saline)
- Standard laboratory mice (e.g., C57BL/6J)[4]

Procedure:

- Drug Administration: Administer desipramine (e.g., 3.2, 10, or 32 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.[4]
- Test Apparatus: Fill the cylinders with water to a depth of 15 cm, ensuring the water temperature is maintained at 24°C.[4]
- Test Session: Individually place each mouse into a cylinder for a 6-minute session.[4]
- Recording: Videotape the sessions from above for later analysis.[4]
- Data Analysis: An observer, blind to the treatment conditions, should score the recordings. The primary measures are:

- Latency to Immobility: The time it takes for the mouse to first become immobile (ceasing active behaviors and making only minimal movements to keep its head above water).[4]
- Total Immobility Time: The total duration of time the mouse spends immobile, typically during the last 4 minutes of the 6-minute test.[4]
- Interpretation: A significant decrease in immobility time and/or an increase in the latency to immobility in the desipramine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol (Adapted for Mice)

The Tail Suspension Test is another common behavioral despair model that induces immobility by suspending the mouse by its tail.[15][16][17]

Materials:

- Tail suspension apparatus (a horizontal bar from which to suspend the mice)
- Adhesive tape
- Video recording and analysis software (optional, but recommended for objectivity)
- Desipramine hydrochloride solution
- Vehicle control (e.g., saline)
- Standard laboratory mice

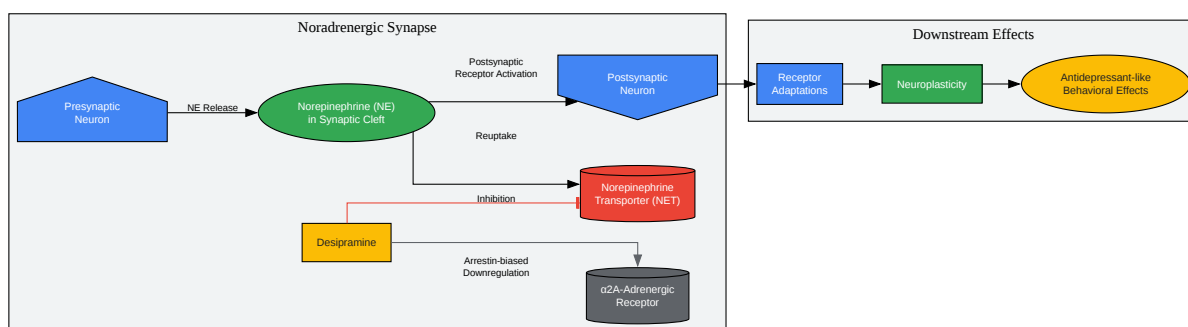
Procedure:

- Drug Administration: Administer desipramine or vehicle to the mice at the desired dose and time point before the test (e.g., 30 mg/kg, 30-60 minutes prior).[10]
- Suspension: Securely attach approximately 1 cm of the tip of the mouse's tail to the horizontal bar using adhesive tape. The mouse should be suspended in a position where it cannot escape or hold onto nearby surfaces.[17]

- **Test Duration:** The test is typically conducted for a total of 6 minutes.[15][17]
- **Data Acquisition:** The duration of immobility is recorded, often during the final 4 minutes of the test as mice tend to be more active in the initial 2 minutes.[17] Immobility is defined as the absence of any movement other than respiration.[17]
- **Data Analysis:** The total time spent immobile is calculated for each mouse.
- **Interpretation:** A significant reduction in the duration of immobility in the desipramine-treated group compared to the vehicle group suggests an antidepressant-like effect.[15]

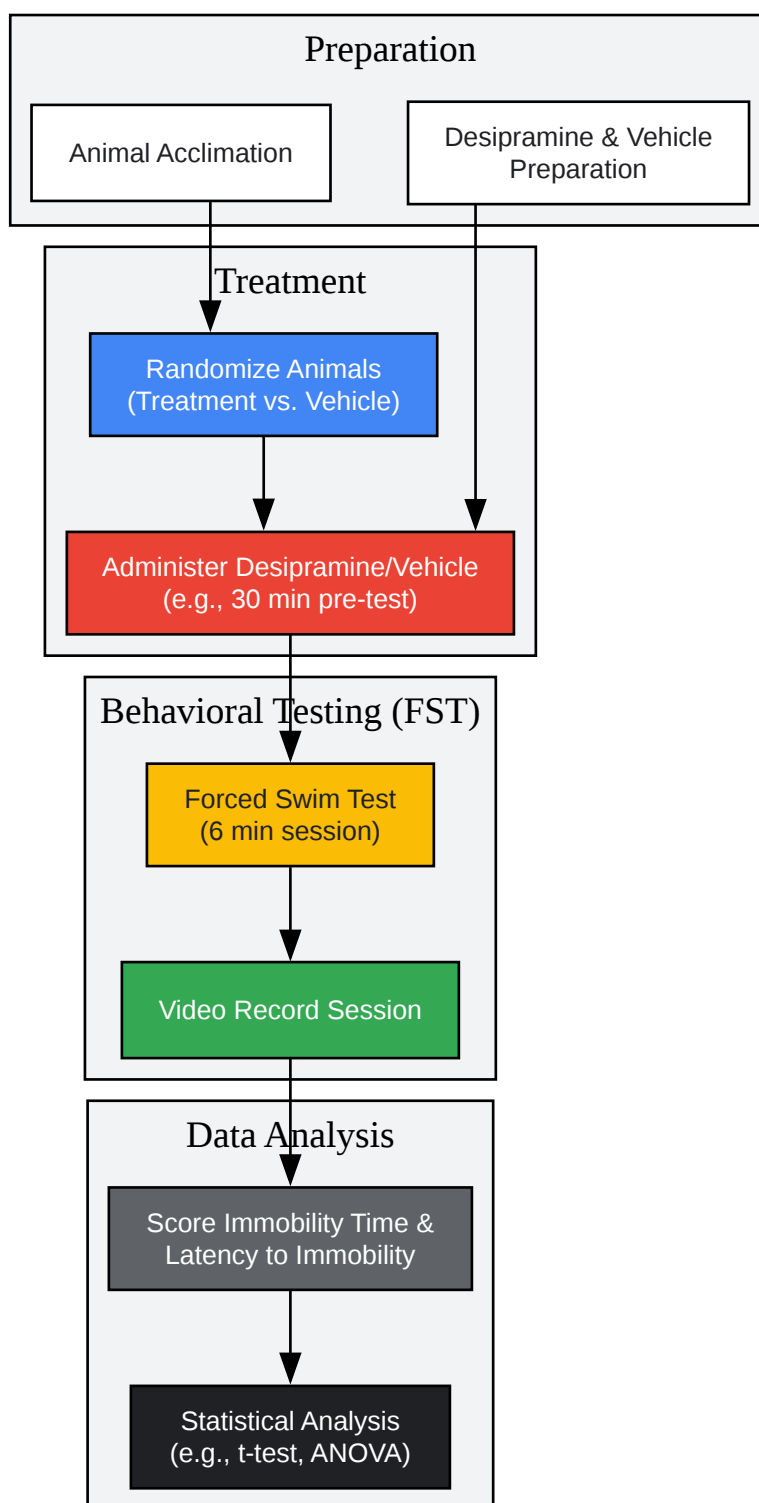
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



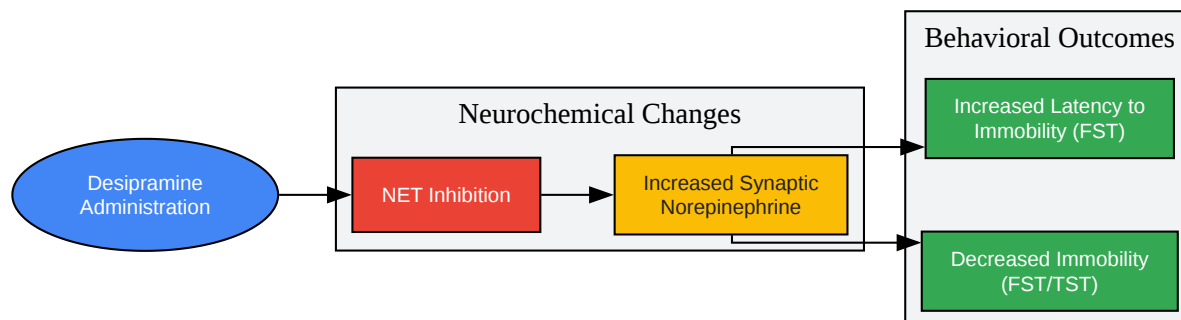
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Caption: Desipramine's primary mechanism and downstream effects.



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Caption: Experimental workflow for the Forced Swim Test.



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Caption: Logical flow from desipramine to behavioral effects.

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